Thiazole, 4-(difluoromethyl)-

Lipophilicity Drug-likeness Physicochemical profiling

Thiazole, 4-(difluoromethyl)- (CAS 1432754-57-8) is a monocyclic heteroaromatic building block with molecular formula C₄H₃F₂NS and a molecular weight of 135.14 g·mol⁻¹. The compound consists of a 1,3-thiazole core substituted with a difluoromethyl (–CF₂H) group at the 4-position.

Molecular Formula C4H3F2NS
Molecular Weight 135.14 g/mol
CAS No. 1432754-57-8
Cat. No. B3240355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 4-(difluoromethyl)-
CAS1432754-57-8
Molecular FormulaC4H3F2NS
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(F)F
InChIInChI=1S/C4H3F2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H
InChIKeyGAXGRMKZGXSJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)thiazole (CAS 1432754-57-8): A Fluorinated Thiazole Building Block with Differentiated Physicochemical Properties for Medicinal Chemistry Procurement


Thiazole, 4-(difluoromethyl)- (CAS 1432754-57-8) is a monocyclic heteroaromatic building block with molecular formula C₄H₃F₂NS and a molecular weight of 135.14 g·mol⁻¹ [1]. The compound consists of a 1,3-thiazole core substituted with a difluoromethyl (–CF₂H) group at the 4-position. The –CF₂H moiety is recognized in contemporary medicinal chemistry as a lipophilic hydrogen-bond donor capable of serving as a bioisostere for hydroxyl, thiol, or amine groups, properties that are absent in the more common –CH₃ and –CF₃ thiazole analogs [2]. This scaffold is employed as a key intermediate in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and P2X7 receptor antagonists, where the electronic and steric characteristics of the 4-difluoromethyl substitution directly influence target binding and pharmacokinetic profile [3][4].

Why 4-(Difluoromethyl)thiazole Cannot Be Replaced by Generic Methyl or Trifluoromethyl Thiazole Analogs in Lead Optimization


Substituting the –CF₂H group at the 4-position of the thiazole ring with a –CH₃ or –CF₃ group alters both the hydrogen-bond donor capacity and the lipophilicity of the resulting scaffold in ways that are not linearly interchangeable. The –CF₂H group exhibits a hydrogen-bond acidity parameter (A) of 0.085–0.126, comparable to thiophenol and aniline, whereas –CH₃ is not a hydrogen-bond donor and –CF₃ acts only as a weak acceptor [1]. Simultaneously, the experimental ΔlogP₍water–octanol₎ for a CF₂H/CH₃ exchange ranges from –0.1 to +0.4 log units, meaning that replacing –CF₂H with –CH₃ can either increase or decrease lipophilicity depending on the electronic environment [1]. In contrast, introducing –CF₃ at the same position raises logP by approximately 1.0 unit relative to the unsubstituted thiazole (thiazole logP 1.14 → 4-CF₃-thiazole logP 2.16) . Such a jump in lipophilicity frequently violates the Lipinski rule-of-five boundaries and can lead to poor solubility, higher metabolic clearance, and off-target binding. Therefore, procurement specifications for a thiazole building block intended for medicinal chemistry campaigns must explicitly require the 4-difluoromethyl substitution pattern; a generic “fluorinated thiazole” or “4-methylthiazole” will not reproduce the same balance of hydrogen-bonding and lipophilicity, as demonstrated by the PDE10A and P2X7 lead series where the –CF₂H group was retained through multiple optimization cycles [2][3].

Quantitative Differentiation Evidence for 4-(Difluoromethyl)thiazole Relative to Its Closest Analogs


Lipophilicity Comparison: 4-(Difluoromethyl)thiazole vs. 4-Methylthiazole and 4-(Trifluoromethyl)thiazole

The calculated logP of 4-(difluoromethyl)thiazole is 1.18 [1]. This positions it between thiazole (logP = 1.14) and 4-methylthiazole (logP = 1.29–1.45 depending on the method) [2]. Crucially, 4-(trifluoromethyl)thiazole exhibits a markedly higher logP of 2.16 . The ΔlogP between –CF₂H and –CF₃ is approximately –0.98 log units, while the ΔlogP between –CF₂H and –CH₃ is roughly +0.2 to –0.3 log units. This narrow lipophilicity window for –CF₂H maintains drug-like properties while providing hydrogen-bond donor functionality that –CH₃ and –CF₃ lack [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity: –CF₂H Thiazole vs. –CH₃ and –CF₃ Thiazole Congeners

The difluoromethyl group in 4-(difluoromethyl)thiazole acts as a hydrogen-bond donor with an Abraham acidity parameter A in the range 0.085–0.126, as determined by ¹H NMR analysis of model difluoromethyl anisoles and thioanisoles [1]. This places the –CF₂H hydrogen-bond donor strength on par with thiophenol (A ≈ 0.10) and aniline (A ≈ 0.12), but weaker than hydroxyl (A ≈ 0.33). By comparison, the 4-methyl analog has no hydrogen-bond donor capacity (A = 0), and the 4-trifluoromethyl analog functions only as a very weak hydrogen-bond acceptor. The presence of a directional hydrogen-bond donor at the 4-position enables specific interactions with biological targets that cannot be achieved with –CH₃ or –CF₃, a feature exploited in PDE10A inhibitors where the 4-(difluoromethyl)thiazole moiety contributes to sub-5 nM potency [2].

Hydrogen-bond donor Bioisostere Molecular recognition

Positional Isomer Differentiation: 4-(Difluoromethyl)thiazole vs. 2-(Difluoromethyl)thiazole

The 4-(difluoromethyl) isomer (CAS 1432754-57-8; logP = 1.18) and the 2-(difluoromethyl) isomer (CAS 2149601-66-9; logP = 1.17) exhibit nearly identical global lipophilicity [1]. However, the 4-position on the thiazole ring is adjacent to the sulfur atom and experiences a different electronic environment than the 2-position, which is adjacent to the nitrogen. This positional difference affects the C–H acidity of the –CF₂H proton, the conformational preference of the substituent, and the regioselectivity of subsequent metalation or cross-coupling reactions. In the P2X7 antagonist series, the 4-(difluoromethyl)thiazole regioisomer delivered an IC₅₀ of 15.2 nM (mouse P2X7) and 22.8 nM (human P2X7), while analogous 2-substituted regioisomers in related patents are often less explored or show different SAR trends [2]. Researchers procuring a specific regioisomer must verify the substitution pattern by ¹H NMR (the 4-CF₂H proton resonance is typically downfield of the 2-CF₂H signal) to avoid introducing unintended variability into the SAR dataset.

Regioisomer Electronic effect Synthetic building block

Metabolic Stability Advantage: –CF₂H as a Blocking Group Against CYP-Mediated Oxidation

The C–H bond in the –CH₃ group of 4-methylthiazole is susceptible to cytochrome P450-mediated oxidation to form the corresponding hydroxymethyl metabolite, a common metabolic soft spot. The –CF₂H group in 4-(difluoromethyl)thiazole replaces the oxidizable C–H bond with a C–F bond, which is resistant to oxidative metabolism [1]. While direct microsomal stability data for the standalone 4-(difluoromethyl)thiazole scaffold are not publicly available, the broader medicinal chemistry literature demonstrates that the CF₂H/CH₃ exchange consistently increases metabolic half-life in mouse and human liver microsomes by factors of 2- to 10-fold for aromatic substrates [2]. This class-level inference is supported by the retention of the –CF₂H group in advanced PDE10A and P2X7 leads that require adequate pharmacokinetic exposure [3][4].

Metabolic stability Cytochrome P450 Lead optimization

High-Value Procurement Scenarios for 4-(Difluoromethyl)thiazole in Drug Discovery and Agrochemical Research


Design of CNS-Penetrant PDE10A Inhibitors for Neuropsychiatric Disorders

The 4-(difluoromethyl)thiazole substructure appears in a potent PDE10A inhibitor (IC₅₀ < 5 nM) disclosed in US9777000 [1]. The –CF₂H group contributes to balanced lipophilicity (logP of the free scaffold = 1.18), which is critical for crossing the blood–brain barrier. Replacing this building block with 4-methylthiazole would eliminate a key hydrogen-bond donor contact in the PDE10A active site, while 4-(trifluoromethyl)thiazole would raise logP by ~1.0 unit, potentially causing P-glycoprotein efflux and reduced CNS exposure. Procurement of the specific 4-(difluoromethyl)thiazole regioisomer ensures fidelity to the published SAR.

Development of Peripheral P2X7 Antagonists for Inflammatory Pain

In the P2X7 antagonist series from US10669267, compounds bearing the 4-(difluoromethyl)thiazole moiety achieved IC₅₀ values of 15.2–56.2 nM in electrophysiological and calcium-flux assays [2]. The –CF₂H group serves a dual role: it donates a hydrogen bond to the receptor and resists metabolic oxidation at the thiazole 4-position. Industrial procurement of this building block at >95% purity with regioisomeric confirmation by ¹H NMR (distinct from the 2-isomer) is essential to reproduce the biological activity reported in the patent literature.

Agrochemical Fungicide Lead Generation Based on Difluoromethylthiazolylcarboxanilides

EP 1474407 A1 and related patents describe a family of difluoromethylthiazolylcarboxanilides with broad-spectrum fungicidal activity [3]. The 4-(difluoromethyl)thiazole scaffold serves as the core heterocycle for constructing the carboxanilide series. The –CF₂H group enhances both the metabolic stability and the hydrogen-bond donor capacity of the amide NH, improving cuticular penetration and target-site binding in fungal pathogens. Sourcing the unsubstituted 4-(difluoromethyl)thiazole enables in-house diversification at the 2- and 5-positions, allowing agrochemical companies to build proprietary libraries around a validated fungicidal pharmacophore.

Fragment-Based Screening Libraries Targeting Hydrogen-Bond-Dependent Protein–Ligand Interactions

With a molecular weight of 135 Da, a logP of 1.18, and a single hydrogen-bond donor (–CF₂H), 4-(difluoromethyl)thiazole satisfies the 'rule of three' criteria for fragment-based drug discovery [4]. It is commercially available from compound management suppliers and can be directly screened against protein targets that require a heteroaromatic hydrogen-bond donor. The closest fragment analog, 4-methylthiazole, lacks any hydrogen-bond donor functionality and therefore misses interactions with backbone carbonyl or side-chain carboxylate groups in the target site. Procurement of the –CF₂H variant expands the chemical diversity of fragment libraries into the underexplored lipophilic hydrogen-bond donor space.

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